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Compound of Interest

Compound Name: 25F-NBOMe

Cat. No.: B13437492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of 25F-NBOMe (2C-F-NBOMe), a

potent serotonin 5-HT₂ receptor agonist. The information is compiled from peer-reviewed

literature and scientific databases to support research and drug development activities.

Chemical Identity and Structure
25F-NBOMe, systematically named 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-

methoxyphenyl)methyl]ethanamine, is a synthetic phenethylamine. It is the N-(2-

methoxybenzyl) derivative of the 2C-F phenethylamine. The addition of the N-benzyl moiety

significantly increases its potency at the serotonin 5-HT₂ₐ receptor compared to its parent

compound.[1]

Chemical Structure:

Physicochemical and Pharmacological Properties
Quantitative data regarding the physicochemical and pharmacological properties of 25F-
NBOMe are summarized below. These properties are crucial for understanding its absorption,

distribution, metabolism, excretion (ADME), and its interaction with biological targets.

Table 1: Physicochemical Properties of 25F-NBOMe
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Property Value Source

IUPAC Name

2-(4-fluoro-2,5-

dimethoxyphenyl)-N-[(2-

methoxyphenyl)methyl]ethana

mine

[1]

Molecular Formula C₁₈H₂₂FNO₃ [1]

Molar Mass 319.376 g/mol [1]

Canonical SMILES
COC1=CC=CC=C1CNCCC2=

CC(=C(C=C2OC)F)OC
[1]

InChI Key
DFTJMIFNIHIWAJ-

UHFFFAOYSA-N
[1]

XLogP3 (Computed) 3.3 PubChem

pKa (Predicted)
~9.8 (Based on

phenethylamine core)
[2]

Aqueous Solubility
Not experimentally determined.

Predicted to be low.
-

Table 2: Pharmacological Properties of 25F-NBOMe at
Serotonin (5-HT) Receptors

Receptor
Target

Binding
Affinity (Ki,
nM)

Functional
Activity (EC₅₀,
nM)

Efficacy (Eₘₐₓ,
%)

Source

5-HT₂ₐ 3.3 16 75 [1]

5-HT₂B 7.5 Not Determined Not Determined [1]

5-HT₂C (rat) 43 25 92 [1]

5-HT₁B 6,331 Not Determined Not Determined [1]

5-HT₁D 5,052 Not Determined Not Determined [1]

5-HT₆ 80 Not Determined Not Determined [1]
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Key Signaling Pathway and Experimental Workflows
Visual diagrams are provided to illustrate the primary signaling cascade activated by 25F-
NBOMe and the general experimental workflow for its synthesis and characterization.

Signaling Pathway
25F-NBOMe is a potent agonist at the serotonin 5-HT₂ₐ receptor, which is a G-protein coupled

receptor (GPCR) primarily linked to the Gq/₁₁ signaling pathway. Activation of this pathway

leads to a cascade of intracellular events culminating in an increase in intracellular calcium.
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Figure 1: 25F-NBOMe-Mediated 5-HT₂ₐ Receptor Signaling
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Figure 1: Canonical 5-HT₂ₐ receptor Gq/₁₁ signaling pathway activated by 25F-NBOMe.
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Experimental Workflow
The synthesis, purification, and pharmacological evaluation of 25F-NBOMe follows a structured

workflow to ensure compound identity, purity, and activity.

Figure 2: Experimental Workflow for 25F-NBOMe
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Figure 2: General workflow for synthesis, analysis, and characterization of 25F-NBOMe.
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Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

generalized based on standard practices in medicinal chemistry and pharmacology.

Synthesis of 25F-NBOMe via Reductive Amination
This protocol describes the synthesis of 25F-NBOMe from its precursor, 2-(4-fluoro-2,5-

dimethoxyphenyl)ethanamine (2C-F).

Objective: To synthesize 25F-NBOMe hydrochloride.

Reaction: Reductive amination of 2C-F with 2-methoxybenzaldehyde, followed by salt

formation.

Materials:

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)

2-methoxybenzaldehyde

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Glacial acetic acid (catalytic amount)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Diethyl ether

Hydrochloric acid (in diethyl ether or isopropanol)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imine Formation: To a solution of 2C-F (1.0 eq) in DCM, add 2-methoxybenzaldehyde (1.1

eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for

1-2 hours.

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution.

Separate the organic layer. Extract the aqueous layer twice with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure to yield the crude 25F-NBOMe freebase.

Purify the crude product using column chromatography on silica gel.

Salt Formation: Dissolve the purified freebase in a minimal amount of diethyl ether. Add a

solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether,

and dry under vacuum to yield 25F-NBOMe hydrochloride.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
(Ki)
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of

25F-NBOMe for the human 5-HT₂ₐ receptor.

Objective: To determine the binding affinity (Ki) of 25F-NBOMe at the 5-HT₂ₐ receptor.

Principle: The assay measures the ability of a test compound (25F-NBOMe) to compete with

a radiolabeled antagonist ([³H]ketanserin) for binding to the receptor.

Materials:

Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant

human 5-HT₂ₐ receptor.
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Radioligand: [³H]Ketanserin (specific activity >60 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Ligand: Ketanserin (10 µM) or Mianserin (10 µM).

Test Compound: 25F-NBOMe, serially diluted.

96-well microplates, glass fiber filter mats, scintillation cocktail.

Procedure:

Assay Setup: In a 96-well plate, add assay components for a final volume of 200 µL per

well.

Total Binding: Assay buffer, [³H]Ketanserin (final concentration ~1-2 nM), and receptor

membrane suspension.

Non-specific Binding: Non-specific ligand, [³H]Ketanserin, and receptor membrane

suspension.

Test Compound: Serial dilutions of 25F-NBOMe, [³H]Ketanserin, and receptor

membrane suspension.

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach

equilibrium.

Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber

filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to

separate bound from free radioligand.

Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the

radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM.

Determine the IC₅₀ value of 25F-NBOMe by fitting the competition data to a sigmoidal

dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ /
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(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Calcium Mobilization Functional Assay (EC₅₀ and Eₘₐₓ)
This protocol describes a cell-based functional assay to measure the potency (EC₅₀) and

efficacy (Eₘₐₓ) of 25F-NBOMe at the Gq-coupled 5-HT₂ₐ receptor.

Objective: To quantify the agonist activity of 25F-NBOMe at the 5-HT₂ₐ receptor.

Principle: Agonist binding to the 5-HT₂ₐ receptor activates the Gq pathway, leading to an

increase in intracellular calcium ([Ca²⁺]i). This increase is measured using a calcium-

sensitive fluorescent dye.

Materials:

Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Test Compound: 25F-NBOMe, serially diluted.

Reference Agonist: Serotonin (5-HT).

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent plate reader

with kinetic fluorescence reading and liquid handling.

Procedure:

Cell Plating: Seed the HEK293/5-HT₂ₐ cells into the assay plates at an appropriate density

(e.g., 20,000-50,000 cells per well) and incubate overnight.

Dye Loading: Remove the culture medium and add the calcium indicator dye solution

(e.g., Fluo-4 AM in assay buffer) to each well. Incubate the plate for 45-60 minutes at

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


37°C, protected from light.

Compound Preparation: Prepare serial dilutions of 25F-NBOMe and the reference agonist

(5-HT) in a separate compound plate.

Signal Detection: Place the cell plate and compound plate into the FLIPR instrument.

Initiate the kinetic read, which involves measuring baseline fluorescence for 10-20

seconds, followed by the automated addition of the test compounds and continued

measurement for 1-3 minutes.

Data Analysis: The change in fluorescence intensity over time reflects the increase in

[Ca²⁺]i. Determine the peak fluorescence response for each concentration. Plot the

response against the log concentration of 25F-NBOMe and fit the data to a sigmoidal

dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the

maximal response of the reference agonist, 5-HT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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